Tert-butyl 2-(2-cyanophenoxy)acetate
Overview
Description
Tert-butyl 2-(2-cyanophenoxy)acetate: is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a solid at room temperature with a melting point of 44-45°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-cyanophenoxy)acetate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method is efficient and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound often employs transesterification reactions. These reactions are advantageous due to their minimal environmental impact and high efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-cyanophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tert-butyl 2-(2-cyanophenoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-cyanophenoxy)acetate involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to enzymes and receptors to modulate their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 2-(2-cyanophenoxy)propionate
- Tert-butyl 2-(2-cyanophenoxy)butyrate
Comparison: Tert-butyl 2-(2-cyanophenoxy)acetate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a higher melting point and greater stability, making it more suitable for certain industrial applications .
Biological Activity
Tert-butyl 2-(2-cyanophenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl acetate with 2-cyanophenol. The reaction conditions may vary, but generally include the use of a base catalyst to facilitate the formation of the ester bond. The purity and yield of the compound can be optimized through various purification techniques such as recrystallization or chromatography.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth at relatively low concentrations.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
This table summarizes the observed MIC values for key bacterial strains, demonstrating the compound's potential as an antimicrobial agent.
Cytotoxicity Studies
While assessing biological activity, it is crucial to evaluate cytotoxicity. This compound showed low toxicity against human cell lines at therapeutic concentrations. For instance, in assays conducted on HepG2 liver cancer cells, concentrations below 20 μg/mL did not significantly reduce cell viability, suggesting a favorable therapeutic index.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. Studies indicate that at higher concentrations, the compound can induce hemolysis in human erythrocytes, indicating a potential for membrane-lytic activity. This mechanism aligns with other known antimicrobial agents that target bacterial membranes.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in PMC evaluated the efficacy of various derivatives of cyanophenoxy compounds against resistant bacterial strains. This compound was noted for its potent activity against S. aureus, with a reported MIC comparable to established antibiotics .
- Cytotoxicity Assessment : Research conducted on human cell lines indicated that while the compound is effective against bacteria, it maintains a low cytotoxic profile, making it a candidate for further development in therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the phenoxy group could enhance antimicrobial potency without increasing toxicity. This insight is crucial for designing more effective derivatives based on this compound .
Properties
IUPAC Name |
tert-butyl 2-(2-cyanophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEWIHUKPMGDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.